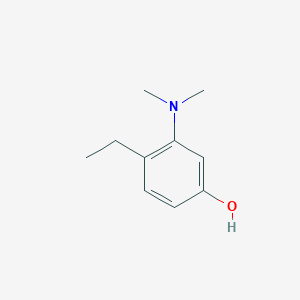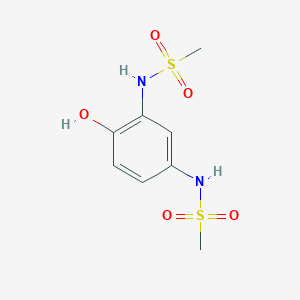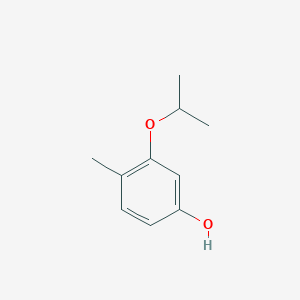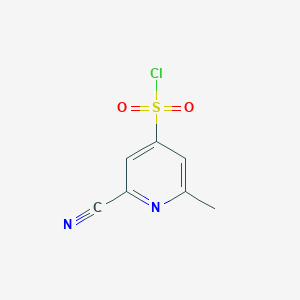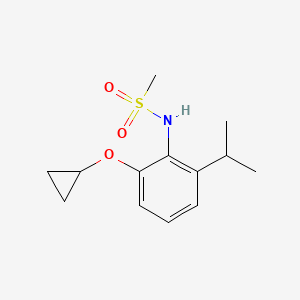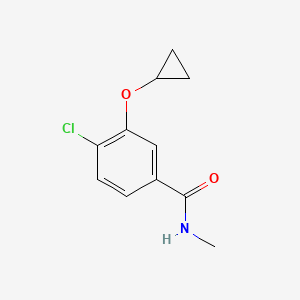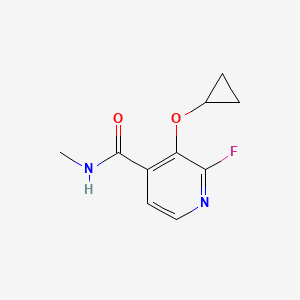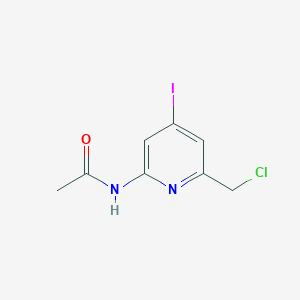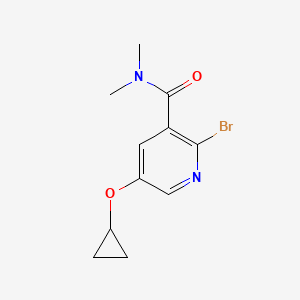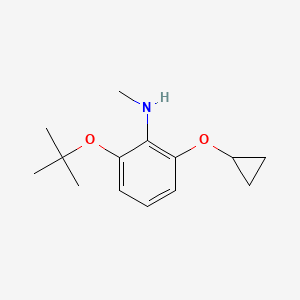
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, along with a methyl group on the nitrogen atom
Preparation Methods
The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the aniline ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic ring or other functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced aromatic compounds.
Scientific Research Applications
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butyl-N-methylaniline: This compound also contains tert-butyl groups and a methyl group on the nitrogen atom, but lacks the cyclopropoxy group. It is used in similar applications but may exhibit different reactivity and properties due to the absence of the cyclopropoxy group.
2-Tert-butoxy-6-methoxy-N-methylaniline: This compound has a methoxy group instead of a cyclopropoxy group. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules.
2-Tert-butoxy-6-ethoxy-N-methylaniline: Similar to the previous compound, this one has an ethoxy group instead of a cyclopropoxy group
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-12-7-5-6-11(13(12)15-4)16-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3 |
InChI Key |
TWOYDAFUOVEAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


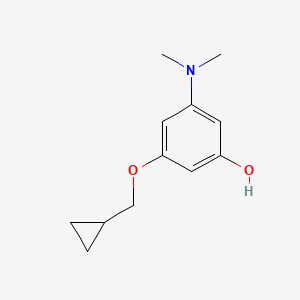
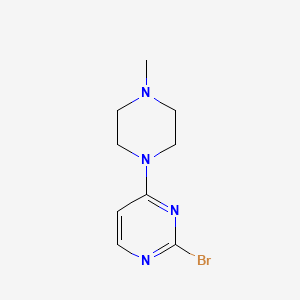
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
